2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile
Description
This compound features a diphenylacetonitrile core substituted with a 4-fluorobenzoyl group and a 4-methoxyphenyl group. Its molecular formula is C22H16FNO, with a molecular weight of 329.38 g/mol . The fluorobenzoyl moiety introduces electron-withdrawing properties, while the methoxyphenyl group contributes electron-donating effects, creating a stereoelectronic "push-pull" system. This structural duality is critical for applications in materials science and pharmaceuticals. Notably, it is listed as a discontinued product (CAS 14064-97-2), suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO2/c1-26-20-12-8-16(9-13-20)21(14-24)15-2-4-17(5-3-15)22(25)18-6-10-19(23)11-7-18/h2-13,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKACMTMUNMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 4-methoxybenzyl cyanide.
Reaction: These starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Catalyst: A palladium catalyst is often used to facilitate the reaction, which proceeds under mild conditions.
Purification: The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, and advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), methanol (CH3OH)
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or methoxylated derivatives
Scientific Research Applications
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenyl Rings
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
- Structure : Replaces the 4-methoxyphenyl group with a 4-bromophenyl substituent.
- Molecular Weight : 394.24 g/mol (vs. 329.38 for the target compound) .
- Physical Properties : Melting point = 136–138°C; bromine increases molecular weight and polarizability.
2-Fluoro-4-methoxyphenylacetonitrile
- Structure : Simplified analog with a single phenyl ring bearing 2-fluoro and 4-methoxy groups.
- Molecular Weight : ~181.18 g/mol (significantly lower than the target compound) .
- Applications : Used as a precursor in organic synthesis; lacks the diphenylacetonitrile complexity of the target compound.
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile
Functional Group Modifications
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- Structure: Contains amino, chloro, and methyl substituents.
- Reactivity: Amino groups enhance nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig) .
2-(4-(2-Chloroacetyl)phenyl)acetonitrile
Electronic and Steric Effects
Biological Activity
The compound 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H18FN
- Molecular Weight : 323.37 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The following sections summarize the biological activities specific to this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the compound's efficacy against human leukemia cells (CCRF-CEM). The results indicated an IC50 value of approximately 10 µM, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. This is supported by the observation of increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests against various bacterial strains revealed significant inhibition.
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Pharmacological Profile
Pharmacological evaluations suggest that this compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and survival.
Target Interaction Studies
Research indicates that this compound may act as a modulator for certain receptors implicated in cancer biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
